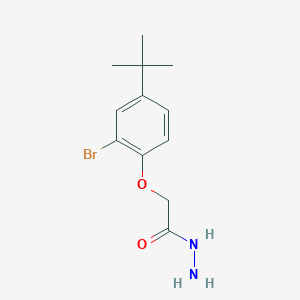

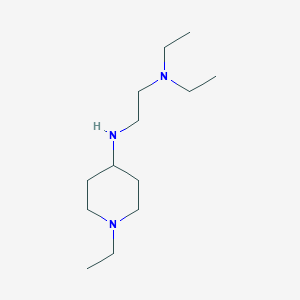

N,N-二乙基-N'-(1-乙基-哌啶-4-基)-乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine" is a chemical structure that is not directly studied in the provided papers. However, the papers do discuss related compounds with piperidine as a core structural motif. Piperidine derivatives are known for their potential biological activities and are often explored for their interactions with various biological targets .

Synthesis Analysis

The synthesis of piperidine derivatives can involve the formation of Schiff bases, as seen in the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. This compound was synthesized by refluxing equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde, indicating a method that could potentially be adapted for the synthesis of "N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine" .

Molecular Structure Analysis

The molecular structure and vibrational spectra of piperidine derivatives can be studied using spectroscopic methods such as FT-IR and FT-Raman, as well as theoretical calculations like density functional theory (DFT). For instance, the molecular geometry, harmonic vibrational wavenumbers, and bonding features of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were calculated using the B3LYP method with a 6-31G(d) basis set .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from their electronic properties, such as HOMO-LUMO analysis. The calculated HOMO and LUMO energies can indicate charge transfer within the molecule, which is crucial for understanding its reactivity in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as NLO behavior, can be investigated by determining the electric dipole moment, polarizability, and hyperpolarizability. Additionally, properties like ionization potential, electro-negativity, chemical potential, and electrophilicity can be deduced from HOMO-LUMO analysis. NBO analysis can provide insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization .

科学研究应用

腐蚀抑制

- 针对腐蚀抑制的定向合成:已对镉(II)席夫碱配合物进行研究,包括N,N-二乙基-N'-(1-乙基-哌啶-4-基)-乙烷-1,2-二胺的衍生物,用于评估其在轻钢腐蚀抑制方面的性能。这些配合物在保护钢表面方面表现出有希望的结果,特别是在暴露于酸性环境中时(Das et al., 2017)。

催化

- 乙烯寡聚化中的催化作用:已研究了由氨基吡啶配体螯合的镍(II)配合物,包括N,N-二乙基-N'-(1-乙基-哌啶-4-基)-乙烷-1,2-二胺的衍生物,对其在乙烯寡聚化中的作用。这些配合物已显示出在产生乙烯二聚体、三聚体和四聚体方面的有效性,为了解反应趋势和复合物结构对乙烯寡聚化反应的影响提供了见解(Nyamato et al., 2016)。

材料科学

- 材料科学中的发光化合物:研究已探索了单核和双核金属配合物的合成和性质,包括含有N,N-二乙基-N'-(1-乙基-哌啶-4-基)-乙烷-1,2-二胺的配合物。这些研究为这些化合物的晶体结构及其在材料科学中的潜在应用,特别是在发光方面,提供了见解(Ghosh et al., 2006)。

抗菌研究

- 席夫碱配合物的抗菌活性:已对锰(II)席夫碱配合物进行了抗菌活性研究,包括N,N-二乙基-N'-(1-乙基-哌啶-4-基)-乙烷-1,2-二胺的衍生物。这些配合物对革兰氏阳性和革兰氏阴性细菌均表现出显著的抑制作用,表明它们作为抗菌剂的潜力(Mandal et al., 2011)。

属性

IUPAC Name |

N',N'-diethyl-N-(1-ethylpiperidin-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-4-15(5-2)12-9-14-13-7-10-16(6-3)11-8-13/h13-14H,4-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVAHLUULIHBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCN(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201191585 |

Source

|

| Record name | N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-N'-(1-ethyl-piperidin-4-yl)-ethane-1,2-diamine | |

CAS RN |

626217-94-5 |

Source

|

| Record name | N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626217-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1,N1-Diethyl-N2-(1-ethyl-4-piperidinyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201191585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)